molecular formula C6H8ClN3O2 B1521164 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1185320-35-7

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Cat. No. B1521164
M. Wt: 189.6 g/mol
InChI Key: KNJWLFRSGWXJFE-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide” is an oxadiazole derivative. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .

Scientific Research Applications

Synthesis and Biological Activity

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide and its derivatives have been extensively explored for their chemical and biological properties. The compound serves as a crucial intermediate in the synthesis of various chemically significant and biologically active compounds. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, prepared from a related structure, dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrated potential insecticidal activity. This research highlights the compound's utility in developing agricultural chemicals (Yu et al., 2009).

Antitumor Applications

The chemical structure of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide relates closely to compounds with antitumor properties. Studies on derivatives, such as 3-(2-chloroethyl)-3,4-dihydro-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8- carboxylic acid, have provided insights into their crystal structures and potential mechanisms of action against tumors (Lowe & Schwalbe, 1995).

Catalytic and Synthetic Applications

The versatility of 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is further demonstrated in catalysis and synthesis. For example, a one-pot synthesis approach using Vilsmeier reagent highlighted the compound's role in efficiently creating symmetrical and asymmetrical 1,3,4-oxadiazoles, showcasing its significant potential in medicinal and pesticide chemistry (Zarei & Rasooli, 2017).

Material Science and Polymer Chemistry

Beyond biological activity, the structural motif of 1,3,4-oxadiazole, related to 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide, finds applications in material science. Polymers incorporating the 1,3,4-oxadiazole unit exhibit exceptional thermal stability, solubility, and potentially useful electrical and optical properties, relevant for advanced material applications (Sava et al., 2003).

Safety And Hazards

Safety and hazards would depend on the exact compound. Some general precautions when handling similar compounds include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJWLFRSGWXJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672459
Record name 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

CAS RN

1185320-35-7
Record name 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185320-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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